1-(6-chloropyridazin-3-yl)piperidine-4-carboxylic Acid
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Overview
Description
1-(6-chloropyridazin-3-yl)piperidine-4-carboxylic Acid is a chemical compound with the molecular formula C10H12ClN3O2 . It has a molecular weight of 241.68 . The compound is solid in form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H12ClN3O2/c11-8-1-2-9(13-12-8)14-5-3-7(4-6-14)10(15)16/h1-2,7H,3-6H2,(H,15,16) . This code provides a specific description of the molecule’s structure.Physical and Chemical Properties Analysis
The compound is solid in form . It has a melting point range of 200 - 202 degrees Celsius . The compound has an empirical formula of C10H12ClN3O2 and a molecular weight of 241.68 .Scientific Research Applications
1-(6-chloropyridazin-3-yl)piperidine-4-carboxylic Acid has been a topic of interest in scientific research due to its potential applications in various fields. While specific studies directly addressing this compound are limited, insights can be drawn from the research on similar chemical groups and functional structures. This review will focus on the broader applications of related chemical groups while adhering to the user's requirements.
Potential in CNS Drug Synthesis
This compound shares structural similarities with chemical groups known for their effects on the Central Nervous System (CNS). A study highlighted heterocycles with heteroatoms like nitrogen, sulfur, and oxygen, including pyridine and piperidine derivatives, which have shown potential in forming the largest class of organic compounds with CNS activity. This indicates the possibility of this compound or its derivatives being explored for synthesizing novel CNS-acting drugs (Saganuwan, 2017).
Role in Biocatalyst Inhibition and Industrial Applications
The carboxylic acid group, part of the molecular structure of this compound, is known for its role in biocatalyst inhibition. This property is significant in industrial applications, especially in the production of biorenewable chemicals. Carboxylic acids can inhibit microbial growth at concentrations below the desired yield and titer, and understanding this mechanism can aid in engineering robust microbial strains for industrial performance (Jarboe, Royce, & Liu, 2013).
Implications in Organic Synthesis and Catalysis
The presence of piperidine in the compound's structure opens avenues in organic synthesis and catalysis. Piperidine and related amines have been utilized in recyclable copper catalyst systems for C-N bond-forming cross-coupling reactions, indicating the potential utility of this compound in developing novel catalysts or synthetic methodologies (Kantam, Reddy, Srinivas, & Bhargava, 2013).
Safety and Hazards
The compound has several hazard statements: H302, H312, H315, H319, H332, H335 . These indicate that it may be harmful if swallowed, in contact with skin, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures should be taken when handling this compound, including avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Mechanism of Action
Target of Action
The primary targets of the compound 1-(6-chloropyridazin-3-yl)piperidine-4-carboxylic Acid are currently unknown
Biochemical Pathways
It is speculated that the compound may disrupt targets in the biosynthesis pathways of certain molecules , but further studies are required to confirm these effects and understand their downstream consequences.
Properties
IUPAC Name |
1-(6-chloropyridazin-3-yl)piperidine-4-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClN3O2/c11-8-1-2-9(13-12-8)14-5-3-7(4-6-14)10(15)16/h1-2,7H,3-6H2,(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLQSEGIGDCETIS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)O)C2=NN=C(C=C2)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClN3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80377202 |
Source
|
Record name | 1-(6-chloropyridazin-3-yl)piperidine-4-carboxylic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80377202 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.67 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
339276-36-7 |
Source
|
Record name | 1-(6-chloropyridazin-3-yl)piperidine-4-carboxylic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80377202 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(6-chloropyridazin-3-yl)piperidine-4-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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